molecular formula C21H26N2O2 B2719741 methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate CAS No. 860783-81-9

methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate

Cat. No.: B2719741
CAS No.: 860783-81-9
M. Wt: 338.451
InChI Key: YWPACUKJYKRIDX-UHFFFAOYSA-N
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Description

methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate is a complex organic compound with a unique structure that combines a benzylpiperidine moiety with an aminomethylbenzenecarboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. This intermediate is then reacted with an aminomethylbenzenecarboxylate precursor under specific conditions to form the final product. Common reagents used in these reactions include reducing agents, catalysts, and solvents that facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism by which methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects depending on the context of its use. The compound’s structure allows it to bind to specific receptors or enzymes, influencing their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-[(4-phenylpiperidino)methyl]benzenecarboxylate
  • Methyl 3-amino-2-[(4-methylpiperidino)methyl]benzenecarboxylate
  • Methyl 3-amino-2-[(4-ethylpiperidino)methyl]benzenecarboxylate

Uniqueness

methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate is unique due to its specific benzylpiperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate (CAS: 860783-81-9) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure combining a benzylpiperidine moiety with an aminomethylbenzenecarboxylate group. Its molecular formula is C21H26N2O2C_{21}H_{26}N_{2}O_{2} with a molar mass of 338.44 g/mol .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions can modulate various biological processes, influencing receptor activity and enzyme function:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, particularly those involved in dopaminergic signaling pathways, which could have implications for neurodegenerative diseases.
  • Enzyme Inhibition : Preliminary studies suggest potential inhibition of cholinesterase enzymes, which are critical in the pathophysiology of Alzheimer's disease .

Anticholinesterase Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticholinesterase activity. For instance, certain analogs have shown IC50 values in the nanomolar range against acetylcholinesterase (AChE), suggesting that this compound could also possess similar properties .

Neuroprotective Effects

Research has highlighted the potential neuroprotective effects of compounds with similar structures in models of neurodegeneration. These effects may be mediated through the modulation of glutamate receptors, particularly NMDA receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases .

In Vitro Studies

In vitro assays have demonstrated that this compound and its analogs can significantly inhibit AChE activity. For example, a study reported that certain derivatives showed IC50 values as low as 7.49 ± 0.16 µM compared to standard drugs like donepezil .

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various targets, including COMT and NMDA receptors. These studies suggest favorable interactions that could lead to enhanced therapeutic effects against neurodegenerative conditions .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructurePotential AChE inhibitor
Methyl 3-amino-2-[(4-methylpiperidino)methyl]benzenecarboxylateSimilarModerate AChE inhibition
Methyl 3-amino-2-[(4-morpholinomethyl)benzene]carboxylateSimilarLow AChE inhibition

Properties

IUPAC Name

methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-25-21(24)18-8-5-9-20(22)19(18)15-23-12-10-17(11-13-23)14-16-6-3-2-4-7-16/h2-9,17H,10-15,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPACUKJYKRIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)CN2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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